molecular formula C23H24N2O3 B7697733 N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No. B7697733
M. Wt: 376.4 g/mol
InChI Key: CCDBSIULZBJMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as DPM-3,5, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPM-3,5 is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to act by modulating the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, this compound has been shown to have potential as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, anti-inflammatory properties, and potential anti-tumor effects. Additionally, this compound has been shown to have potential as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide in lab experiments is its potential as a modulator of neurotransmitter release, making it a promising candidate for further study in the field of neuroscience. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for the study of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of study could be the potential use of this compound as a therapeutic agent for various neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, further study could be done to explore the potential anti-inflammatory and anti-tumor properties of this compound, as well as its potential as an inhibitor of various enzymes.

Synthesis Methods

The synthesis of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate product, 2,5-dimethyl-N-(pyridin-3-yl)methylbenzaldehyde. This intermediate is then reacted with 3,5-dimethoxyaniline in the presence of a base to form the final product, this compound.

Scientific Research Applications

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its potential applications in various areas of scientific research. One of the primary areas of study has been in the field of neuroscience, where this compound has been shown to have potential as a modulator of neurotransmitter release. Additionally, this compound has been studied for its potential anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-15-7-8-16(2)21(10-15)22(17-6-5-9-24-14-17)25-23(26)18-11-19(27-3)13-20(12-18)28-4/h5-14,22H,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDBSIULZBJMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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